Akagerinelactone
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Overview
Description
Akagerinelactone is a biochemical compound with the molecular formula C20H22N2O3 and a molecular weight of 338.407 g/mol . It is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, the production of such compounds on an industrial scale would involve optimizing the synthetic route for higher yields and purity, as well as ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Akagerinelactone undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Akagerinelactone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Akagerinelactone involves its interaction with specific molecular targets and pathways. Sesquiterpene lactones, including this compound, often act by alkylating proteins through Michael addition, particularly targeting thiol groups in enzymes and proteins . This interaction can lead to the modulation of various cellular pathways, including those involved in inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Artemisinin: Known for its antimalarial properties.
Parthenolide: Exhibits anti-inflammatory and anticancer activities.
Thapsigargin: Used in research for its ability to inhibit the sarco/endoplasmic reticulum Ca2+ ATPase.
Uniqueness
Akagerinelactone is unique due to its specific molecular structure and the particular biological activities it exhibits.
Properties
CAS No. |
75667-85-5 |
---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl)-2H-furan-5-one |
InChI |
InChI=1S/C20H22N2O3/c1-21-8-6-15-14-4-2-3-5-16(14)22-18(23)11-12(10-17(21)19(15)22)13-7-9-25-20(13)24/h2-5,7,12,17-18,23H,6,8-11H2,1H3 |
InChI Key |
AQBARWNUNIQGJG-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1C[C@H](C[C@@H](N3C4=CC=CC=C24)O)C5=CCOC5=O |
SMILES |
CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O |
Canonical SMILES |
CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Akagerinelactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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